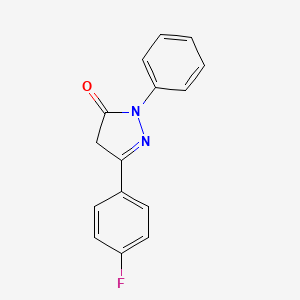

2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)14-10-15(19)18(17-14)13-4-2-1-3-5-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTFYSBMMUEWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505047 | |

| Record name | 5-(4-Fluorophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74840-02-1, 575455-54-8 | |

| Record name | 5-(4-Fluorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74840-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches

The synthesis of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one typically involves the condensation of β-ketoesters (or β-diketones) with hydrazine derivatives, followed by cyclization to form the pyrazolone ring. The presence of the 4-fluorophenyl substituent is introduced via the corresponding fluorinated aromatic ketone or ester.

Mechanochemical One-Pot Multistep Synthesis

A notable modern method involves a one-pot multistep mechanochemical synthesis that has been demonstrated to efficiently yield fluorinated pyrazolones, including this compound. This method leverages ball milling techniques to promote reactions under solvent-minimized conditions, enhancing green chemistry credentials.

Procedure Summary:

- Reagents: β-ketoester (1 mmol), hydrazine (1 mmol), sodium chloride (six times the total mass of reagents), glacial acetic acid (30 μL, 0.5 mmol).

- Step 1: Milling at 30 Hz for 40 minutes in a stainless steel jar with a milling ball to facilitate condensation and cyclization.

- Step 2: Addition of Selectfluor (0.708 g, 2 mmol) and sodium carbonate (0.133 g, 1.25 mmol) to the jar, sealed and milled for an additional 60 minutes at 30 Hz to introduce fluorination.

- Workup: The resulting powder is washed with dichloromethane (~40 mL), filtered to remove insolubles, and solvent is removed under reduced pressure.

- Purification: Flash column chromatography on silica gel with gradient elution (0–5% ethyl acetate in petroleum ether) yields the purified product.

Key Data:

| Parameter | Value |

|---|---|

| Milling frequency | 30 Hz |

| Milling time (Step 1) | 40 minutes |

| Milling time (Step 2) | 60 minutes |

| Yield | 67% |

| Melting point | 80-81 °C (ethyl acetate) |

| Purification method | Flash chromatography |

This mechanochemical approach allows for efficient synthesis with moderate to good yields and is advantageous due to reduced solvent use and shorter reaction times compared to traditional solution-phase methods.

Conventional Solution-Phase Synthesis

The classical synthetic route involves the condensation of 4-fluoroacetophenone derivatives with hydrazine hydrate, followed by cyclization under reflux conditions in protic solvents like ethanol or methanol. This method is well-established for pyrazolone derivatives and can be adapted for the this compound by using the appropriate fluorinated ketone and phenyl-substituted β-ketoester.

Typical Reaction Conditions:

- Reactants: 4-fluoroacetophenone or equivalent fluorinated β-ketoester, hydrazine hydrate.

- Solvent: Ethanol or methanol.

- Temperature: Reflux (approx. 78 °C for ethanol).

- Time: Several hours until complete reaction.

- Workup: Cooling, filtration/crystallization or extraction.

- Purification: Recrystallization or chromatographic methods.

This method is scalable and widely used in industrial settings with optimization for continuous flow reactors and automated reagent handling to improve yield and purity.

Reaction Mechanism Insights

The preparation involves:

- Step 1: Nucleophilic attack of hydrazine on the β-ketoester or β-diketone, forming a hydrazone intermediate.

- Step 2: Intramolecular cyclization to form the pyrazolone ring.

- Step 3: Electrophilic fluorination (in mechanochemical methods) or incorporation of fluorophenyl substituent via the starting material.

Comparative Summary of Preparation Methods

| Aspect | Mechanochemical One-Pot Synthesis | Conventional Solution-Phase Synthesis |

|---|---|---|

| Solvent Use | Minimal (mostly solvent-free) | Requires solvents like ethanol or methanol |

| Reaction Time | ~100 minutes total | Several hours |

| Yield | Moderate (ca. 67%) | Variable; often moderate to good |

| Purification | Flash column chromatography | Recrystallization or chromatography |

| Scalability | Emerging, suitable for green chemistry | Established industrial scale |

| Environmental Impact | Lower solvent waste, energy efficient | Higher solvent use and energy consumption |

Additional Notes on Purification and Characterization

Purification typically involves silica gel chromatography with gradients of ethyl acetate in petroleum ether. The melting point of the purified compound is reported around 80-81 °C, consistent with literature data.

Research Findings and Data

- The mechanochemical synthesis method has been shown to be reproducible and efficient for fluorinated pyrazolones, including the target compound.

- The use of Selectfluor as a fluorinating agent in the mechanochemical process provides a mild and selective fluorination step.

- Sodium chloride acts as a grinding auxiliary to improve milling efficiency.

- The method reduces reaction steps by combining condensation, cyclization, and fluorination in one pot, enhancing overall synthetic efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolone ring undergoes oxidation at the keto group or via ring expansion. Key findings include:

In polyfluoroalkyl-substituted analogues, oxidation enhances antioxidant activity, as demonstrated by FRAP assays showing radical scavenging comparable to Trolox .

Reduction Reactions

Reduction targets the keto group or nitro substituents in derivatives:

Reduction of nitro derivatives (e.g., 4-nitro-5-methyl-2-phenyl analogues) produces bioactive amines with enhanced solubility .

Substitution Reactions

The fluorophenyl and phenyl groups participate in electrophilic/nucleophilic substitutions:

Nucleophilic Aromatic Substitution

-

Reagents : Amines, thiols

-

Conditions : Basic media (NaOAc/EtOH), reflux

-

Example : Reaction with 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde under aldol condensation yields (Z)-4-((1-(3-fluorophenyl)-1H-triazol-4-yl)methylene) derivatives .

Electrophilic Substitution

-

Reagents : HNO₃, H₂SO₄

-

Conditions : Low temperature (0–5°C)

-

Product : Nitration at the para position of the phenyl ring .

Biological Activity and Derived Compounds

Derivatives exhibit notable bioactivity:

Key structural-activity relationships:

Scientific Research Applications

Introduction to 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

This compound is a compound belonging to the pyrazolone family, which has garnered attention due to its diverse applications in medicinal chemistry and material science. This article explores its scientific research applications, supported by comprehensive data tables and case studies.

Key Features:

- Molecular Weight : 256.28 g/mol

- Melting Point : Varies based on synthesis conditions

- Solubility : Soluble in organic solvents like ethanol and DMSO

Medicinal Chemistry

The compound has shown potential as an anti-inflammatory and analgesic agent. Its derivatives have been synthesized to enhance biological activity.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this pyrazolone exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. The structure-activity relationship (SAR) indicated that the introduction of fluorine enhances potency due to increased lipophilicity and electron-withdrawing effects .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table illustrates the effectiveness of the compound against common bacterial and fungal strains, showcasing its potential for therapeutic applications in treating infections .

Coordination Chemistry

The compound's ability to coordinate with metal ions has been investigated, suggesting its potential use in catalysis and material sciences.

Case Study: Metal Complexes

Studies have shown that coordination of this pyrazolone with transition metals like copper and nickel leads to the formation of stable complexes, which exhibit enhanced catalytic activity in organic transformations such as oxidation reactions. The electronic properties conferred by the fluorophenyl group significantly influence the stability and reactivity of these complexes .

Photophysical Properties

Research into the photophysical properties of this compound reveals its potential application in organic light-emitting diodes (OLEDs).

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max | 350 nm |

| Emission Max | 450 nm |

| Quantum Yield | 0.75 |

These properties indicate that the compound can serve as an effective emitter in OLED technology, providing insights into its utility in electronic applications .

Mechanism of Action

The mechanism of action of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs featuring variations in substituents, focusing on structural, electronic, and physicochemical differences.

Substitution at Position 5: Fluorophenyl vs. Nitrophenyl, Methoxyphenyl, and Trifluoromethyl

5-(4-Nitrophenyl) Analog (CAS 34320-83-7)

- Structure : Replaces the 4-fluorophenyl group with a 4-nitrophenyl moiety.

- Molecular Weight : 281.25 g/mol (calculated).

- Key Differences: The nitro group (–NO₂) is a stronger electron-withdrawing group than fluorine, reducing electron density on the pyrazol-3-one core. This enhances electrophilic reactivity but may reduce metabolic stability in biological systems. No melting point data are reported, but nitro-substituted analogs often exhibit higher thermal stability due to extended conjugation .

5-(4-Methoxyphenyl) Analog (CAS 454439-84-0)

- Structure : Substitutes 4-fluorophenyl with 4-methoxyphenyl .

- Molecular Weight : 266.30 g/mol .

- Key Differences: The methoxy group (–OCH₃) is electron-donating, increasing electron density on the aromatic ring. This may enhance interactions with electron-deficient targets in drug-receptor binding.

5-(Trifluoromethyl) Analog (CAS 401-73-0)

- Structure : Replaces the 4-fluorophenyl group with a trifluoromethyl (–CF₃) group.

- Molecular Weight : 152.07 g/mol.

- Key Differences :

– The –CF₃ group is highly electronegative and lipophilic, improving membrane permeability in pharmacokinetic applications.

– Reported melting point: 218–220°C , significantly higher than most fluorophenyl analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole) .

Substitution at Position 4: Thiazole and Triazole Derivatives

Compounds 4 and 5 () feature thiazole and 1,2,3-triazole substituents:

- Structure : 4-(4-Halophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Key Differences :

- The thiazole-triazole hybrid structure increases molecular complexity and planarity, favoring π-π stacking in crystal lattices.

- These compounds are isostructural (triclinic, P 1 symmetry) but differ in halogen substituents (Cl vs. F). Despite similar conformations, halogen size influences crystal packing—chlorine’s larger van der Waals radius creates subtle adjustments in unit-cell parameters .

Azo-Linked Derivatives

4-[2-(3-Trifluoromethylphenyl)diazenyl] Analog (CAS N/A)

- Structure : Features a diazenyl (–N=N–) group linking the pyrazol-3-one core to a 3-trifluoromethylphenyl group.

- Key Differences :

4-[(4-Phenylazo)phenyl]azo Derivative (CAS 21519-06-2)

Structural and Electronic Effects of Substituents

Steric and Conformational Impacts

- Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl group in the target compound causes minimal steric distortion compared to ortho-substituted analogs (e.g., 2-methoxyphenyl in CAS 60946-74-9), which exhibit greater non-planarity due to steric clashes .

- Triazole-Thiazole Hybrids : Bulky triazole substituents induce torsional angles up to 15° in the pyrazol-3-one core, altering binding site accessibility in biological targets .

Electronic Effects

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| 4-Fluorophenyl | Moderate electron-withdrawing | Stabilizes negative charge on core |

| 4-Nitrophenyl | Strong electron-withdrawing | Increases electrophilicity |

| 4-Methoxyphenyl | Electron-donating | Enhances nucleophilic character |

| Trifluoromethyl | Strongly electron-withdrawing | Boosts lipophilicity and stability |

Physicochemical and Application-Based Comparisons

Biological Activity

2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The following sections will explore the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring that contributes to its reactivity and biological properties. The presence of the fluorine atom in the para position of the phenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that pyrazole derivatives, including this compound, exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression in various cancer cell lines.

- Antimicrobial Properties : Some studies suggest that this compound exhibits activity against certain bacterial strains, possibly through disruption of bacterial cell membrane integrity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Below is a summary of findings from different research articles:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF7 (Breast Cancer) | 12.50 | Induction of apoptosis | |

| A549 (Lung Cancer) | 26.00 | Cell cycle arrest | |

| HepG2 (Liver Cancer) | 15.00 | Inhibition of proliferation |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using various in vitro models:

| Model | Effect Observed | Reference |

|---|---|---|

| COX Inhibition Assay | IC50 = 0.95 µM | |

| LPS-stimulated Macrophages | Reduced TNF-alpha production |

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study on Breast Cancer : In a study involving MCF7 cells, treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and Annexin V staining.

- Case Study on Inflammatory Models : In vivo studies showed that administration of the compound reduced paw edema in rat models induced by carrageenan, supporting its anti-inflammatory claims.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted hydrazines and β-keto esters. For example, analogous pyrazol-3-one derivatives (e.g., 5-amino-2-phenyl-pyrazol-3-one) are synthesized by reacting phenylhydrazine with β-keto esters under acidic conditions, followed by purification via recrystallization. X-ray crystallography confirms regioselectivity and structural integrity . Adjusting substituents (e.g., fluorophenyl groups) requires careful control of reaction stoichiometry and temperature to avoid byproducts.

Q. How can X-ray crystallography validate the tautomeric form of pyrazol-3-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining tautomeric states. For 5-amino-2-phenyl-pyrazol-3-one, SC-XRD revealed the enol-keto tautomer (C=O group at position 3) as the dominant form due to intramolecular hydrogen bonding between NH₂ and carbonyl groups . Researchers should use low-temperature (100 K) data collection to minimize thermal motion artifacts and refine structures using software suites like WinGX/ORTEP .

Q. Which spectroscopic techniques are most reliable for characterizing pyrazol-3-one derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl vs. phenyl groups) via chemical shifts and coupling patterns.

- FT-IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and NH/OH vibrations.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Cross-validation with SC-XRD (e.g., as in ) ensures structural accuracy.

Advanced Research Questions

Q. How does the antiprion activity of this compound correlate with its structure, and what methods elucidate its mechanism?

- Methodological Answer : The compound’s antiprion activity (IC₅₀ = 3 nM in prion-infected cells) likely stems from its planar aromatic core and electron-withdrawing groups (e.g., fluorophenyl), which may disrupt prion protein aggregation . To investigate mechanisms:

- Cellular Assays : Measure PrP-res accumulation in neuroblastoma cell lines using Western blotting.

- SAR Studies : Compare analogs (e.g., nitrophenyl derivatives, CAS 34320-83-7 ) to identify critical substituents.

- Biophysical Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding to PrP.

Q. What strategies resolve discrepancies between in vitro and in vivo activity data for pyrazol-3-one derivatives?

- Methodological Answer : Contradictions may arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Approaches include:

- ADME Profiling : Assess plasma stability, CYP450 metabolism, and blood-brain barrier penetration.

- Proteomics : Identify off-target interactions via affinity chromatography or thermal shift assays.

- In Vivo Models : Use transgenic mice expressing human PrP to evaluate efficacy and toxicity .

Q. How can substitution patterns on the pyrazol-3-one core enhance target selectivity (e.g., kinase vs. prion inhibition)?

- Methodological Answer :

- Computational Docking : Predict interactions with kinase ATP-binding pockets (e.g., p38 MAPK) or prion domains using Schrödinger or AutoDock.

- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) and prion models. For example, fluorophenyl groups improve selectivity for p38 MAPK (IC₅₀ = 35 nM ), while nitro groups favor antiprion activity .

- Crystallography : Co-crystallize derivatives with targets (e.g., JAK3 ) to guide structural optimization.

Q. What computational approaches predict binding affinities of pyrazol-3-one derivatives with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess stability.

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and electrostatic potential.

- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., fluorophenyl vs. chlorophenyl).

Validate predictions with SPR or ITC binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.